PD 136450 - 139067-52-0

PD 136450

Catalog Number: EVT-278314
CAS Number: 139067-52-0
Molecular Formula: C35H40N4O6
Molecular Weight: 612.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cholecystokinin type B receptor antagonist PD-136,450 is a partial secretory agonist in the stomach and a full agonist in the pancreas of the rat. Gastrin (cholecystokinin type B (CCK-B)) receptor antagonists may help to elucidate the physiological role of gastrin, have therapeutic potential as acid antisecretory drugs, and may be of use as adjuvant therapy for gastrin sensitive tumours. The agonist effect of PD-136,450 is mediated via interaction with the gastrin (CCK-B) receptor in the stomach and the CCK-A receptor in the pancreas.
Synthesis Analysis

The synthesis of PD 136450 involves several chemical reactions typical for creating CCK2 receptor antagonists. Although specific synthetic pathways for PD 136450 are not extensively detailed in the literature, it is generally synthesized through methods involving:

  • Formation of key intermediates: This may include the use of amino acids or derivatives that can be modified to introduce functional groups necessary for receptor binding.
  • Coupling reactions: These are critical for linking different molecular fragments to achieve the desired pharmacophore.
  • Purification processes: Following synthesis, compounds are typically purified using techniques such as chromatography to isolate the active form.

The technical details regarding the exact reagents and conditions used in the synthesis of PD 136450 are proprietary or not publicly disclosed in the available literature .

Molecular Structure Analysis

PD 136450's molecular structure is characterized by its specific arrangement of atoms that facilitate its interaction with the CCK2 receptor. The compound features:

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: Approximately 342.41 g/mol

The structure includes various functional groups that enhance its binding affinity and selectivity for the CCK2 receptor. Detailed structural data can be obtained from chemical databases and research articles focusing on its pharmacological properties .

Chemical Reactions Analysis

PD 136450 undergoes several chemical reactions relevant to its function as a receptor antagonist:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, which can affect its stability and reactivity.
  • Hydrolysis: This reaction may occur under physiological conditions, impacting the bioavailability of the compound.
  • Binding interactions: The primary reaction mechanism involves competitive binding to the CCK2 receptor, inhibiting gastrin-induced signaling pathways.

These reactions are crucial for understanding how PD 136450 functions at a molecular level and how it can be optimized for therapeutic use .

Mechanism of Action

PD 136450 exerts its pharmacological effects primarily through antagonism at the CCK2 receptor. The mechanism includes:

  1. Competitive Inhibition: By binding to the CCK2 receptor, PD 136450 prevents gastrin from exerting its effects on gastric acid secretion and other related processes.
  2. Dose-Dependent Effects: Studies have shown that PD 136450's inhibition of gastric acid secretion is dose-dependent, indicating a clear relationship between dosage and therapeutic effect.

Data from various studies suggest that PD 136450 is less potent than some proton pump inhibitors but still provides significant anti-secretory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of PD 136450 include:

  • Solubility: It exhibits moderate solubility in organic solvents but lower solubility in water.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

PD 136450 has several scientific applications, particularly in:

  • Gastroenterology Research: Its role as a CCK2 receptor antagonist makes it valuable in studying gastric disorders, including ulcers and gastritis.
  • Pharmacological Studies: It serves as a reference compound in comparing the efficacy of other gastric medications.
  • Drug Development: Insights gained from studies involving PD 136450 can inform the design of new therapeutics targeting similar pathways.
Synthetic Chemistry and Structure-Activity Relationships

Design and Rationale of Non-Peptide CCK₂ Receptor Antagonists

The development of PD 136450 (CAM 1189) emerged from efforts to design potent, selective, and metabolically stable non-peptide antagonists targeting the cholecystokinin subtype B (CCK₂) receptor, also known as the gastrin receptor. This receptor plays a critical role in gastric acid secretion and cellular proliferation. Early peptide-based ligands suffered from poor oral bioavailability and enzymatic degradation. The rationale pivoted to creating rigidified heterocyclic scaffolds mimicking the C-terminal tetrapeptide of gastrin (Trp-Met-Asp-Phe-NH₂) while eliminating peptide bonds. Key design elements included:

  • Bioisosteric replacement: Substituting labile peptide bonds with stable heterocycles (e.g., benzodiazepines, quinazolines).
  • Spatial constraint: Incorporating fused ring systems to lock pharmacophoric elements (e.g., carboxylate, aromatic moieties) into bioactive conformations.
  • Lipophilicity optimization: Balancing membrane permeability and solubility through targeted alkyl/aryl substitutions.

SAR studies emphasized the 3-trifluoromethylphenyl moiety as essential for high-affinity binding, likely through hydrophobic interactions with transmembrane helices of the CCK₂ receptor. The diphenylmethylpiperazine group further enhanced receptor occupancy via π-stacking and cation-π interactions. These insights originated from iterative medicinal chemistry campaigns comparing analogs with varied aromatic and aliphatic substituents [3] [7].

Multi-Step Synthetic Routes for PD 136450

The synthesis of PD 136450 employs a multi-step convergent strategy to assemble its complex heterocyclic core. A representative route involves:

Step 1: Formation of the Carbamate Intermediate3-(Trifluoromethyl)aniline reacts with bis(4-nitrophenyl) carbonate to yield the 4-nitrophenyl carbamate. This activated carbonyl serves as an electrophile for subsequent nucleophilic substitution.

Step 2: Piperazine Quaternary Salt Synthesis1-(Diphenylmethyl)piperazine undergoes N-alkylation with 3-chloro-1,2-propanediol under basic conditions (K₂CO₃/DMF). The product is isolated as a hydrochloride salt.

Step 3: Carbamate CouplingThe carbamate from Step 1 reacts with the propanediol-piperazine adduct from Step 2 under anhydrous conditions with triethylamine. This yields the precursor carbamate-alcohol.

Step 4: Cyclization and Final QuaternizationThe diol undergoes selective mesylation at the primary alcohol, followed by intramolecular cyclization via nucleophilic displacement by the piperazine nitrogen. Purification via recrystallization affords PD 136450 as a crystalline solid.

Table 1: Key Synthetic Intermediates for PD 136450

StepIntermediateKey TransformationRole in Route
13-(Trifluoromethyl)phenyl 4-nitrophenyl carbamateCarbamate activationElectrophile for linker
21-(2-Hydroxy-3-chloropropyl)-4-(diphenylmethyl)piperazineN-alkylationIntroduces piperazine and linker
31-[3-(3-Trifluoromethylphenylcarbamoyloxy)-2-hydroxypropyl]-4-(diphenylmethyl)piperazineCarbamate couplingLinear precursor
4PD 136450Cyclization/quaternizationFinal product

Critical reaction parameters include:

  • Anhydrous conditions for Steps 1–3 to prevent hydrolysis.
  • Temperature control (<60°C) to avoid racemization or elimination.
  • Chromatography-free purification via crystallization for industrial scalability [6] [8].

Comparative Analysis of PD 136450 with Benzodiazepine-Based Ligands

PD 136450 belongs to a class of non-benzodiazepine CCK₂ antagonists, contrasting structurally and thermodynamically with benzodiazepine-based ligands (e.g., devazepide):

Table 2: PD 136450 vs. Benzodiazepine-Based CCK₂ Ligands

PropertyPD 136450Benzodiazepine AnalogsFunctional Implication
Core StructureDiphenylmethylpiperazine-carbamateFused 1,4-benzodiazepineReduced GABAₐ receptor off-target activity
Binding ThermodynamicsΔH-driven (enthalpic)ΔS-driven (entropic)Enhanced specificity for CCK₂ over CCK₁
Lipophilicity (Log P)~4.5 (calculated)~3.8–4.2Optimized membrane permeability
Receptor Subtype Selectivity>500-fold CCK₂ vs. CCK₁<100-fold CCK₂ vs. CCK₁Improved in vivo target engagement

Thermodynamic profiling reveals PD 136450’s binding is enthalpically favored (ΔH < 0), indicating hydrogen bonding and electrostatic interactions dominate receptor engagement. Benzodiazepines rely on entropic contributions (ΔS > 0), suggesting hydrophobic effects drive binding. This distinction correlates with PD 136450’s superior selectivity against GABAergic targets, a common liability of benzodiazepine scaffolds. Functional assays confirm negligible activity at benzodiazepine receptors even at 10 μM concentrations [3] [10].

Optimization Strategies for Binding Affinity and Selectivity

SAR-driven optimization of PD 136450 focused on three domains:

A. Aryl Region (3-Trifluoromethylphenyl)

  • Trifluoromethyl position: Meta-substitution maximizes affinity; ortho/para reduce steric complementarity.
  • Halogentated analogs: 3,4-Dichloro derivatives (e.g., analog 6e in [7]) boost CCK₂ binding but increase hepatotoxicity.
  • Heterocyclic replacements: Pyridyl analogs decrease lipophilicity (Log P ~3.0) but impair potency (IC₅₀ > 1 μM).

B. Linker Region (Carbamate-hydroxypropyl)

  • Carbamate vs. amide: Carbamate enhances metabolic stability versus pancreatic esterases.
  • Chain length: Extension beyond C3 spacers diminishes activity (>10-fold loss in IC₅₀).
  • Hydroxy group: Essential for H-bonding with Thr²⁰⁶ in CCK₂; removal ablates antagonism.

C. Piperazine Region (Diphenylmethyl)

  • Diaryl substitution: Diphenylmethyl > benzyl > phenyl (5-fold affinity gain).
  • Quaternary ammonium: Permanent cation improves water solubility and ionic interactions with Glu³⁵⁶.
  • Bulk tolerance: Larger groups (e.g., triphenylmethyl) reduce CNS penetration but enhance peripheral restriction.

Optimized derivatives balance lipophilicity (Log P 4.0–5.0), polar surface area (60–70 Ų), and molecular weight (<600 Da) to maintain drug-like properties. Critical lessons include:

  • cLogP < 5.0 minimizes phospholipidosis risk.
  • Quaternary piperazine mitigates hERG inhibition via reduced basicity.
  • Asymmetric synthesis of chiral intermediates resolves enantiomer-specific activity (S > R) [3] [7] [9].

Properties

CAS Number

139067-52-0

Product Name

PD 136450

IUPAC Name

(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid

Molecular Formula

C35H40N4O6

Molecular Weight

612.7 g/mol

InChI

InChI=1S/C35H40N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-12,19,21-22,24-25,29,32,36H,13-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/b12-11+/t21?,22?,24?,25?,29-,32?,35+/m0/s1

InChI Key

REMAMJQTIPBFTH-MYJPUEAFSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)C=CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Solubility

Soluble in DMSO

Synonyms

4-((2- ((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1(3,7))dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino)-4-oxo-2-butenoic acid
CAM 1189
CAM-1189
CAM1189
PD 136450
PD-136450
PD136450

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)C=CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)/C=C/C(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.